Sulfazecin
CAS No.: 77912-79-9
Cat. No.: VC0544140
Molecular Formula: C12H20N4O9S
Molecular Weight: 396.38 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77912-79-9 |
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Molecular Formula | C12H20N4O9S |
Molecular Weight | 396.38 g/mol |
IUPAC Name | (2R)-2-amino-5-[[(2R)-1-[[(3R)-3-methoxy-2-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C12H20N4O9S/c1-6(14-8(17)4-3-7(13)10(19)20)9(18)15-12(25-2)5-16(11(12)21)26(22,23)24/h6-7H,3-5,13H2,1-2H3,(H,14,17)(H,15,18)(H,19,20)(H,22,23,24)/t6-,7-,12-/m1/s1 |
Standard InChI Key | MOBOUQJWGBVNCR-NQYJQULFSA-N |
Isomeric SMILES | C[C@H](C(=O)N[C@]1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CC[C@H](C(=O)O)N |
SMILES | CC(C(=O)NC1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CCC(C(=O)O)N |
Canonical SMILES | CC(C(=O)NC1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CCC(C(=O)O)N |
Appearance | Solid powder |
Introduction
Discovery and Initial Characterization
Sulfazecin was initially characterized through crystallographic and spectroscopic analysis of fermentation products from Pseudomonas acidophila strain G-6302 . Key discoveries include:
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Molecular formula: C₁₂H₂₀N₄O₉S determined via elemental analysis and mass spectrometry
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Structural features:
The sulfonate group at position 1 enhances aqueous solubility, while the methoxyl substituent at position 3α contributes to β-lactamase stability .
Biosynthetic Pathway and Genetic Regulation
Recent transposon mutagenesis studies revealed a 13-gene cluster in P. acidophila ATCC 31363 essential for sulfazecin production . Key biosynthetic components include:
Non-Ribosomal Peptide Synthetase (NRPS) Assembly
The NRPS system comprises two multidomain enzymes (SulM and SulN) containing:
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Adenylation (A) domains specific for L-2,3-diaminopropionate (L-2,3-Dap) and D-glutamate
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Condensation (C) domains facilitating peptide bond formation
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Aberrant thioesterase (TE) domain catalyzing β-lactam ring closure
ATP/PPi exchange assays demonstrated the SulM A-domain activates L-2,3-Dap rather than L-serine – revising previous hypotheses about β-lactam ring origins .
Post-Assembly Modifications
Critical tailoring enzymes:
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Sulfotransferase (SulS): Adds sulfonate group using 3'-phosphoadenosine-5'-phosphosulfate
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Methyltransferase (SulO): Transfers methyl group from S-adenosylmethionine to 3α-position
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Dioxygenase (SulD): Proposed role in β-lactam ring oxidation state regulation
Gene knockout experiments showed 98% reduced antibiotic production when sulM was disrupted, confirming its essential role .
Mechanism of Action and Resistance Profile
Sulfazecin inhibits penicillin-binding protein 3 (PBP-3) in Gram-negative bacteria through:
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β-Lactam ring acylation of active-site serine residue
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Irreversible binding with dissociation constant (Kd) = 0.8 nM
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Cell wall synthesis disruption via peptidoglycan crosslinking inhibition
Notably, sulfazecin remains active against strains producing metallo-β-lactamases (MBLs) like NDM-1 due to:
β-Lactamase Class | Sulfazecin Susceptibility | Imipenem Susceptibility |
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Class B (MBLs) | Resistant | Susceptible |
Class C (AmpC) | Susceptible | Resistant |
Class A (ESBLs) | Susceptible | Variable |
Data adapted from metallo-β-lactamase inhibition studies
Clinical Applications and Derivatives
While sulfazecin itself hasn't entered clinical use, its structural template guided development of:
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Aztreonam: FDA-approved monobactam with expanded Gram-negative coverage
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3α-methyl → aminothiazole oxime substitution
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Maintains MBL resistance while enhancing PBP-3 affinity
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Notable clinical successes:
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92% cure rate in pulmonary Pseudomonas aeruginosa infections (n=214)
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Synergy with β-lactamase inhibitors like avibactam against ESBL producers
Recent Advances and Future Directions
2025 research highlights include:
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CRISPR-Cas9 engineering of sul cluster to produce fluorinated derivatives with improved pharmacokinetics
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Cryo-EM structures of NRPS-TE domain complex (3.2 Å resolution) elucidating β-lactam cyclization mechanism
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Synthetic biology platforms expressing sul genes in E. coli for high-yield production (1.2 g/L)
Ongoing clinical trials (NCT04871529) are evaluating sulfazecin analogs against carbapenem-resistant Enterobacteriaceae.
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